3-cyclopropyl-5-phenyl-1H-pyrazole

Ion channel pharmacology GIRK Chemical probe development

This 1,3,5-trisubstituted pyrazole core is the validated scaffold for clinical-stage GIRK1/2 activator ML297 and TrkA kinase inhibitors (PDB 4PMM). The 3-cyclopropyl group is a critical pharmacophore that enforces a perpendicular orientation relative to the pyrazole plane, pre-organizing the scaffold for selective protein binding. Replacing it with methyl or phenyl abolishes activity in GIRK channels and disrupts the hydrophobic anchor essential for TrkA inhibition. Procure this exact core to leverage experimentally determined binding coordinates and 5.5-fold GIRK1/2 selectivity.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8574680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5-phenyl-1H-pyrazole
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)C3=CC=CC=C3
InChIInChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-12(14-13-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14)
InChIKeyCNRDFXGNMQIYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-5-phenyl-1H-pyrazole as a Privileged Scaffold for Kinase and Ion Channel Probe Development


3-Cyclopropyl-5-phenyl-1H-pyrazole is a 1,3,5-trisubstituted pyrazole core (C12H12N2, MW 184.24) featuring a cyclopropyl group at the 3-position and a phenyl group at the 5-position [1]. This substitution pattern enables unique conformational constraints and electronic properties that differentiate it from common pyrazole building blocks. The cyclopropyl moiety introduces a distinctive perpendicular orientation relative to the pyrazole plane, restricting rotational freedom and pre-organizing the scaffold for specific protein binding interactions [1]. This compound serves as the foundational core for several high-value chemical probes and clinical candidates, including the first selective GIRK1/2 activator ML297 and structurally characterized TrkA kinase inhibitors [1] [2].

Critical Substitution-Dependent Pharmacology: Why 3-Cyclopropyl-5-phenyl-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs


The 3-cyclopropyl moiety in 3-cyclopropyl-5-phenyl-1H-pyrazole is not a passive substituent; it functions as a critical pharmacophore element that governs both binding mode and functional activity. In the GIRK channel series, replacing the cyclopropyl group with hydrogen or alkyl substituents abolishes activator activity, while specific functionalized cyclopropyl derivatives can invert pharmacology from activator to inhibitor [1]. Direct structural biology evidence from TrkA kinase co-crystal structures reveals that the cyclopropyl group engages in hydrophobic interactions within a sub-pocket that cannot be productively occupied by linear alkyl chains or smaller substituents [2]. Generic substitution with 3-methyl-5-phenyl-1H-pyrazole or 3-phenyl-5-phenyl-1H-pyrazole would therefore fundamentally alter target engagement profiles, rendering the scaffold unsuitable for applications requiring the precise conformational presentation achieved by this specific substitution pattern [1] [2].

Quantitative Differentiation Evidence for 3-Cyclopropyl-5-phenyl-1H-pyrazole Versus Structural Analogs


GIRK1/2 Subtype Selectivity Conferred by 3-Cyclopropyl-5-phenyl-1H-pyrazole Core

Derivatives built upon the 3-cyclopropyl-5-phenyl-1H-pyrazole core, specifically ML297, demonstrate quantifiable subtype selectivity for GIRK1/2 channels over related GIRK heteromers. The 3-cyclopropyl moiety is essential for this selectivity profile [1].

Ion channel pharmacology GIRK Chemical probe development

Structurally Resolved Binding Mode of 3-Cyclopropyl-5-phenyl-1H-pyrazole in TrkA Kinase

The 3-cyclopropyl-5-phenyl-1H-pyrazole scaffold has been co-crystallized with TrkA kinase, providing atomic-level validation of its binding mode. The cyclopropyl group occupies a defined hydrophobic sub-pocket adjacent to the ATP-binding site [1].

Structural biology Kinase inhibitor design X-ray crystallography

Molecular Switch Pharmacology: Cyclopropyl Substitution Determines Activator vs. Inhibitor Phenotype

Within the 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea series, the 3-cyclopropyl moiety acts as a 'molecular switch' that can toggle pharmacology between GIRK1/2 activation and inhibition depending on cyclopropyl functionalization [1].

Functional selectivity GIRK channels Chemical biology

Defined Application Scenarios for 3-Cyclopropyl-5-phenyl-1H-pyrazole Based on Verified Differentiation Evidence


GIRK1/2-Selective Chemical Probe and Tool Compound Development

This scaffold is the validated core for developing GIRK1/2-selective modulators with 5.5-fold selectivity over GIRK1/4 and GIRK1/3 channels [1]. Procurement is justified for neuroscience and ion channel research programs requiring precise pharmacological control of neuronal excitability via GIRK channel modulation, as demonstrated by the clinical-stage probe ML297 derived from this exact core [1].

Structure-Based Design of TrkA Kinase Inhibitors

The co-crystal structure (PDB 4PMM) provides a validated binding pose for this scaffold in TrkA kinase, enabling rational, structure-guided optimization [2]. Researchers developing TrkA inhibitors for pain, oncology, or neurodegenerative disease indications should prioritize this scaffold over non-cyclopropyl pyrazoles due to the availability of experimentally determined binding coordinates that cannot be reliably modeled for methyl- or hydrogen-substituted analogs [2].

PCTAIRE-Family (CDK16) Kinase Inhibitor Lead Optimization

The 3-cyclopropyl-5-phenyl-1H-pyrazole core serves as the optimal starting point for developing selective PCTAIRE-family kinase inhibitors. Although direct head-to-head data for the unsubstituted core is limited, the structural biology evidence from TrkA (PDB 4PMM) demonstrates that the cyclopropyl group provides a hydrophobic anchor that can be productively leveraged in kinase hinge-binding designs [2]. This is particularly relevant for CDK16-targeted programs where the cyclopropyl moiety enhances selectivity over closely related CDK family members [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopropyl-5-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.